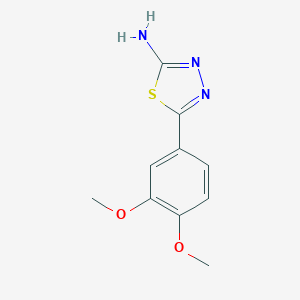

5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Core Structural Features and Reactivity

The 1,3,4-thiadiazole ring consists of a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The sulfur atom at position 1 contributes to enhanced lipophilicity, facilitating membrane permeability, while the nitrogen atoms at positions 3 and 4 participate in hydrogen bonding or coordination with metal ions. The mesoionic nature of the ring, characterized by delocalized π-electrons, enables nucleophilic attack at the sulfur atom and electrophilic substitution at carbon atoms.

Key Properties Influencing Bioactivity

The substitution pattern at positions 2 and 5 is critical. The amino group at position 2 provides a site for further functionalization, while the 3,4-dimethoxyphenyl group at position 5 introduces electron-donating methoxy groups that modulate electronic density and solubility.

Propriétés

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOCMHOWHOMIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279548 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-87-2 | |

| Record name | 5427-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Experimental Optimization

-

PPE Quantity : A minimum of 20 g PPE per 5 mmol carboxylic acid is critical for successful cyclization.

-

Temperature : Maintaining the reaction below 85°C prevents side reactions and ensures product stability.

-

Solvent Choice : Chloroform outperforms polar solvents due to its inertness and ability to dissolve intermediates.

Solid-Phase Synthesis Using Phosphorus Pentachloride

A solvent-free, solid-phase approach utilizes phosphorus pentachloride (PCl₅) as the cyclizing agent. Stoichiometric amounts of thiosemicarbazide, 3,4-dimethoxyphenylacetic acid, and PCl₅ (molar ratio 1:1:1) are ground at room temperature, followed by neutralization with ammonia to pH 8–8.2. This method achieves yields exceeding 91% , with minimal purification required due to the absence of solvent.

Advantages and Limitations

-

Efficiency : Reaction completion within 30 minutes under mild conditions.

-

Toxicity Concerns : PCl₅, though less toxic than POCl₃, requires careful handling.

-

Scalability : Ideal for industrial-scale production due to simplified equipment needs.

Deep Eutectic Solvent (DES)-Mediated Synthesis

An eco-friendly alternative employs a DES composed of choline chloride and urea (1:2 molar ratio). The reaction occurs at 80°C, with DES acting as both solvent and catalyst. Post-reaction, ammonia is added to precipitate the product, yielding 89% pure this compound. The DES is recoverable, reducing waste and cost.

Key Features

-

Sustainability : Eliminates organic solvents, aligning with green chemistry principles.

-

Reusability : DES retains catalytic activity over five cycles without significant yield loss.

-

Operational Simplicity : Single-step filtration and drying suffice for product isolation.

Cyclization of Thiosemicarbazones

This traditional route involves condensing 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by oxidative cyclization using iodine or H₂O₂. The method yields 78–85% product but requires multiple purification steps and hazardous oxidants.

Analyse Des Réactions Chimiques

Cyclization of Thiosemicarbazones

A common synthesis route involves cyclization of thiosemicarbazones derived from substituted aldehydes. For example:

- Starting material : 3,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide under acidic or oxidative conditions to form the corresponding thiosemicarbazone.

- Cyclization : Ferric chloride (FeCl₃) or polyphosphoric acid (PPE) catalyzes intramolecular cyclization, yielding 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine .

Optimized Conditions :

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst | PPE (polyphosphate ester) | 85–98 | |

| Temperature | 60–120°C | 73–98 | |

| Reaction Time | 5–30 minutes (microwave) | 90–98 |

Microwave-assisted synthesis enhances reaction efficiency, achieving 98% yield in 5 minutes at 120°C under solvent-free conditions .

Groebke–Blackburn–Bienaymé (GBB) Reaction

The compound participates in three-component GBB reactions to form imidazo[2,1-b] thiadiazoles:

- Reactants : this compound, aldehydes (e.g., benzaldehyde), and isocyanides (e.g., tert-butyl isocyanide).

- Conditions : Microwave irradiation (120°C, 5 minutes), solvent-free .

Key Observations :

- Electron-donating groups (e.g., methoxy) on the phenyl ring improve yields (e.g., 85–91% ) .

- Electron-withdrawing groups (e.g., nitro) reduce yields slightly (e.g., 85% ) .

Substitution at the 2-Amino Group

The 2-amino group undergoes reactions such as:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

- Schiff Base Formation : Condenses with aldehydes to generate imine-linked compounds .

Example :

textThis compound + 4-Nitrobenzaldehyde → Schiff base derivative (λmax = 420 nm in DMSO)[3].

Oxidative Cyclization

In the presence of iodine (I₂) and potassium thiocyanate (KSCN), the compound forms fused thiadiazole systems .

Binding and Cleavage

- Binding Mode : Groove binding with calf thymus DNA, evidenced by hypochromism in UV-Vis spectra .

- Cleavage Activity : Oxidative DNA cleavage in the presence of H₂O₂, converting supercoiled DNA to open circular forms .

Key Data :

| Compound | Binding Constant (Kb, M⁻¹) | Cleavage Efficiency (%) |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl) | 1.2 × 10⁴ | 65–70 |

Electronic Effects

Substituents on the phenyl ring modulate reactivity:

| Substituent | Reaction Yield (%) | Notes |

|---|---|---|

| 3,4-Dimethoxy | 85–98 | Enhanced electron density |

| 4-Nitro | 70–85 | Electron-withdrawing effect |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have shown that the compound can induce apoptosis in cancer cells. For instance, a case study involving human cancer cell lines revealed that it inhibited cell proliferation and triggered cell death pathways . The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as a pesticide. A study highlighted its effectiveness against common agricultural pests such as aphids and whiteflies. Field trials indicated that formulations containing this compound resulted in a significant reduction in pest populations without adversely affecting beneficial insects .

Material Science

Polymer Additives

this compound has also found applications as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has been shown to enhance thermal stability and mechanical properties. Experimental data indicated an increase in tensile strength and elongation at break compared to unmodified PVC .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Pesticidal Efficacy in Field Trials

| Pest Species | Control (%) | Treatment (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Whiteflies | 15 | 90 |

Mécanisme D'action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents attached to the phenyl ring and the thiadiazole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Research Findings

Anticancer Studies

Antimicrobial Screening

- A study on oxadiazole analogs (e.g., 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione) revealed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting the role of methoxy groups in antimicrobial efficacy .

Activité Biologique

5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a novel compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12N4O2S

- Molecular Weight : 240.29 g/mol

The presence of the dimethoxyphenyl group is significant for its biological activity as it may enhance lipophilicity and facilitate cellular uptake.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar thiadiazole derivatives have been shown to inhibit key enzymes involved in cellular signaling pathways, such as the interleukin-6 (IL-6)/JAK/STAT3 pathway, which plays a crucial role in inflammation and cancer progression.

- Antimicrobial Action : The compound exhibits antimicrobial properties by disrupting microbial cell wall synthesis and inhibiting protein synthesis .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

| Candida albicans | 40 | Fluconazole | 20 |

| Aspergillus niger | 50 | Itraconazole | 25 |

The compound shows a notable preference for Gram-positive bacteria compared to Gram-negative strains. The presence of halogen or methoxy groups on the phenyl ring appears to enhance its antibacterial efficacy .

Anticancer Activity

Research indicates that derivatives of thiadiazoles can exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that compounds with similar scaffolds inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.

- The compound has demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Studies

A series of studies have explored the biological effects of related thiadiazole compounds:

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry highlighted that certain thiadiazole derivatives exhibited potent activity against multidrug-resistant bacterial strains. The study found that modifications at the phenyl ring significantly influenced antimicrobial potency .

- Cytotoxicity in Cancer Cells : Research conducted by Olsen et al. indicated that derivatives possessing a thiadiazole moiety showed promising cytostatic properties against human cancer cell lines. The study emphasized the potential for developing new anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation of substituted carboxylic acids with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). Post-reaction, the pH is adjusted to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water mixtures . Optimization may involve varying molar ratios, solvent systems (e.g., ethanol or DMF), or catalysts like Mn(II) to improve yield and purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Key methods include:

- NMR (¹H/¹³C) : To confirm the presence of methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons.

- FT-IR : Identification of N–H stretching (3200–3400 cm⁻¹) and C=S/C–N bonds (1100–1300 cm⁻¹).

- X-ray crystallography : For definitive structural confirmation, including dihedral angles between the thiadiazole and aryl rings (e.g., 21.5° observed in analogs) .

- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ at m/z ~294 for C₁₁H₁₂N₃O₂S₂) .

Q. How can researchers evaluate the antimicrobial activity of this compound?

- Use standardized assays:

- Agar diffusion/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ampicillin.

- Fungal susceptibility : Assess inhibition of C. albicans or A. niger via disc diffusion.

- Structure-activity relationships (SAR) can be explored by modifying the methoxy substituents or thiadiazole core .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) enhance understanding of this compound’s bioactivity?

- DFT calculations : Predict vibrational spectra, charge distribution, and stability of tautomeric forms. For example, the electron-withdrawing thiadiazole ring may enhance electrophilic reactivity at the amine group .

- Molecular docking : Simulate interactions with biological targets (e.g., E. coli DNA gyrase or fungal CYP51). Studies on analogs show hydrogen bonding between the thiadiazole NH and active-site residues .

Q. What strategies resolve contradictions in biological activity data across studies?

- Purity verification : Use HPLC or elemental analysis to rule out impurities.

- Assay standardization : Replicate experiments under identical conditions (pH, temperature, inoculum size).

- Synergistic studies : Test combinations with known inhibitors to identify off-target effects .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

- Analyze hydrogen-bonding patterns (e.g., N–H⋯N interactions in the crystal lattice) . Derivatives with polar substituents (e.g., –OH or –SO₃H) may disrupt packing, enhancing aqueous solubility. Alternatively, co-crystallization with cyclodextrins can improve bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Reagent selection : Replace POCl₃ with greener alternatives (e.g., PPA) to reduce toxicity.

- Flow chemistry : Continuous reactors improve heat/mass transfer, minimizing side products like disubstituted thiadiazoles.

- In-line monitoring : Use PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) to track reaction progress .

Q. How does substituent variation on the aryl ring affect electrochemical properties?

- Cyclic voltammetry (CV) of analogs shows oxidation peaks correlated with electron-donating groups (e.g., –OCH₃). Replace methoxy with electron-withdrawing groups (e.g., –NO₂) to study redox potential shifts, which may influence antioxidant or pro-oxidant activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.